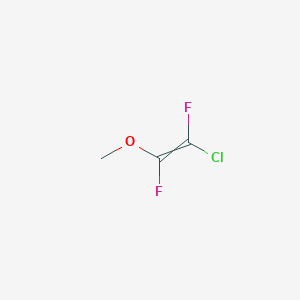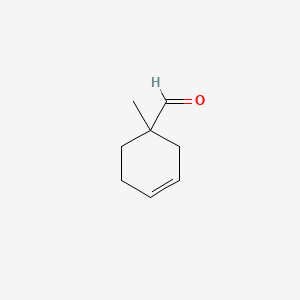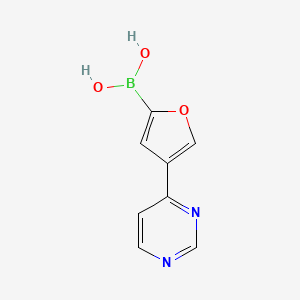
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a pyrimidinyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a furan derivative with a pyrimidinyl halide in the presence of a palladium catalyst to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of various substituted pyrimidinyl derivatives.
科学研究应用
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidinyl group can engage in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the pyrimidinyl group.
Pyridine-4-boronic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a pyrimidinyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial use .
属性
分子式 |
C8H7BN2O3 |
|---|---|
分子量 |
189.97 g/mol |
IUPAC 名称 |
(4-pyrimidin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H |
InChI 键 |
JYLILZYWKGBFMG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CO1)C2=NC=NC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


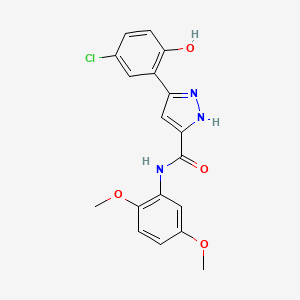

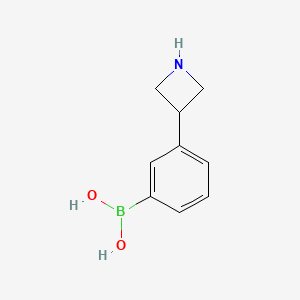

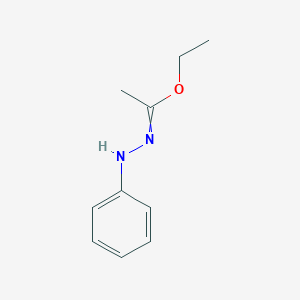
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
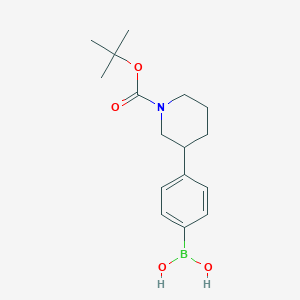
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
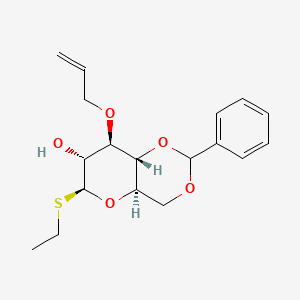
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
